Cas no 7204-48-0 (1-tert-Butyl-2-thiourea)
1-tert-Butyl-2-thiourea Chemical and Physical Properties
Names and Identifiers
-
- tert-Butylthiourea
- N-(tert-Butyl)thiourea
- 1-tert-Butyl-2-thiourea
- 1-tert-butylthiourea
- tert-butyl-thiourea
- t-butylthiourea
- MFCD00041192
- DTXSID90353234
- SCHEMBL80295
- EN300-17530
- AS-59246
- 4,4-DIPYRIDYLDIHYDROCHLORIDE
- 7204-48-0
- RYOCWONLFFPYMN-UHFFFAOYSA-N
- Z56948375
- SCHEMBL8344601
- AC-2400
- D95564
- HMS1725L03
- CS-W013403
- n-tertbutylthiourea
- A9396
- AKOS001045250
- FT-0636388
- Thiourea,N-(1,1-dimethylethyl)-
- AMY11605
- tert-butyl thiourea
- N-(t-butyl)thiourea
- 1-(tert-Butyl)thiourea
- DB-019346
-
- MDL: MFCD00041192
- Inchi: 1S/C5H12N2S/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8)
- InChI Key: RYOCWONLFFPYMN-UHFFFAOYSA-N
- SMILES: S=C(N)NC(C)(C)C
- BRN: 1744506
Computed Properties
- Exact Mass: 132.07200
- Monoisotopic Mass: 132.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.6
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.028±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 181 ºC
- Boiling Point: 187.2±23.0 ºC (760 Torr),
- Flash Point: 67.0±22.6 ºC,
- Refractive Index: 1.527
- Solubility: Slightly soluble (4.9 g/l) (25 º C),
- PSA: 70.14000
- LogP: 1.70930
- Solubility: Insoluble in water
1-tert-Butyl-2-thiourea Security Information
- Hazard Category Code: 22
- Safety Instruction: S22-S36/37
- Packing Group:III
- HazardClass:IRRITANT
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R22
1-tert-Butyl-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018344-1g |
1-tert-Butyl-2-thiourea |
7204-48-0 | 98% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 018344-5g |
1-tert-Butyl-2-thiourea |
7204-48-0 | 98% | 5g |
£106.00 | 2022-03-01 | |
| Fluorochem | 018344-25g |
1-tert-Butyl-2-thiourea |
7204-48-0 | 98% | 25g |
£437.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134001-1g |
1-tert-Butyl-2-thiourea |
7204-48-0 | 97% | 1g |
¥800.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134001-5g |
N-(tert-Butyl)thiourea |
7204-48-0 | 97% | 5g |
¥545.00 | 2021-05-25 | |
| TRC | B695280-10mg |
1-tert-Butyl-2-thiourea |
7204-48-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B695280-50mg |
1-tert-Butyl-2-thiourea |
7204-48-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B695280-100mg |
1-tert-Butyl-2-thiourea |
7204-48-0 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031733-1g |
1-tert-Butyl-2-thiourea |
7204-48-0 | 97% | 1g |
¥961 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031733-5g |
1-tert-Butyl-2-thiourea |
7204-48-0 | 97% | 5g |
¥450 | 2024-05-22 |
1-tert-Butyl-2-thiourea Suppliers
1-tert-Butyl-2-thiourea Related Literature
-
Natalia Prusinowska,Agnieszka Czapik,Martika Wojciechowska,Marcin Kwit Org. Biomol. Chem. 2019 17 7782
Additional information on 1-tert-Butyl-2-thiourea
Comprehensive Guide to 1-tert-Butyl-2-thiourea (CAS No. 7204-48-0): Properties, Applications, and Industry Insights
1-tert-Butyl-2-thiourea (CAS No. 7204-48-0) is a specialized organic compound widely recognized for its unique chemical properties and versatile applications across multiple industries. This thiourea derivative features a tert-butyl group attached to a thiourea backbone, enhancing its stability and reactivity in synthetic processes. Researchers and manufacturers value this compound for its role as a ligand precursor, catalyst modifier, and intermediate in fine chemical synthesis.
In recent years, the demand for 1-tert-Butyl-2-thiourea has surged due to its relevance in green chemistry initiatives and sustainable material development. A 2023 market analysis highlighted a 12% annual growth in thiourea derivatives, driven by advancements in pharmaceutical intermediates and agrochemical formulations. The compound's molecular structure (C5H12N2S) enables selective interactions with metal ions, making it valuable for coordination chemistry applications.
From a technical perspective, 7204-48-0 exhibits remarkable thermal stability (decomposition point: 210°C) and solubility profiles (soluble in polar organic solvents like ethanol and DMSO). These characteristics answer frequent search queries about "how to handle 1-tert-Butyl-2-thiourea" and "storage conditions for thiourea derivatives." Proper storage in amber glass containers under inert atmosphere is recommended to maintain purity.
The compound's mechanism of action as a nucleophile and hydrogen bond donor has sparked interest in asymmetric catalysis research. Recent publications demonstrate its utility in constructing chiral auxiliaries for pharmaceutical synthesis. This aligns with trending searches about "thiourea in drug development" and "organocatalysis breakthroughs." The tert-butyl moiety provides steric hindrance that improves selectivity in these reactions.
Industrial applications of 1-tert-Butyl-2-thiourea extend to polymer stabilization and corrosion inhibition systems. Material scientists frequently search for "thiourea-based additives" and "metal surface treatments," where this compound shows promise. Its ability to form stable complexes with transition metals contributes to anticorrosive coatings for automotive and aerospace components.
Analytical characterization of CAS 7204-48-0 typically involves HPLC purity testing (>98%), FTIR spectroscopy (characteristic N-H stretch at 3300 cm⁻¹), and mass spectrometry (molecular ion peak at 132.08). These technical details address common questions about "how to identify 1-tert-Butyl-2-thiourea" and "quality control methods" in research forums.
Environmental considerations for 1-tert-Butyl-2-thiourea include its biodegradability profile and ecotoxicological data. Regulatory-compliant disposal methods and waste minimization strategies are increasingly searched topics, reflecting industry's focus on ESG compliance. The compound's low bioaccumulation potential makes it preferable to persistent alternatives in many formulations.
Future research directions for 7204-48-0 explore its potential in energy storage systems and photocatalytic applications. Emerging studies investigate its role in redox-active materials for batteries, responding to searches about "sustainable energy materials." The thiourea group's electron-donating properties may enable novel charge transport mechanisms in next-generation devices.
For procurement specialists, understanding supply chain dynamics of 1-tert-Butyl-2-thiourea is crucial. Market intelligence reveals regional production hubs in North America and Asia-Pacific, with custom synthesis services gaining popularity among researchers needing isotope-labeled variants (e.g., ¹⁵N or ¹³C versions).
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